molecular formula C11H15NO B13527339 2-(4-Methoxy-3-methylphenyl)azetidine

2-(4-Methoxy-3-methylphenyl)azetidine

Cat. No.: B13527339
M. Wt: 177.24 g/mol
InChI Key: PEFZEHKWBYQCJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxy-3-methylphenyl)azetidine is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a 4-methoxy-3-methylphenyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-methylphenyl)azetidine can be achieved through several methods. . This method is efficient but requires specific photochemical conditions to proceed successfully.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU and proceeds under mild conditions to yield functionalized azetidines.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-methylphenyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azetidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Methoxy-3-methylphenyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-methylphenyl)azetidine involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring’s strain and electronic properties enable it to bind effectively to these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxy-3-methylphenyl)azetidine is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it a valuable scaffold in organic synthesis and drug discovery, offering distinct advantages over less strained heterocycles .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-(4-methoxy-3-methylphenyl)azetidine

InChI

InChI=1S/C11H15NO/c1-8-7-9(10-5-6-12-10)3-4-11(8)13-2/h3-4,7,10,12H,5-6H2,1-2H3

InChI Key

PEFZEHKWBYQCJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCN2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.